molecular formula C11H10N2O2 B2895999 Methyl 4-aminoquinoline-8-carboxylate hydrochloride CAS No. 1416438-65-7

Methyl 4-aminoquinoline-8-carboxylate hydrochloride

Cat. No.: B2895999
CAS No.: 1416438-65-7
M. Wt: 202.213
InChI Key: YWXOPBAZWHBLKM-UHFFFAOYSA-N
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Description

Methyl 4-aminoquinoline-8-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H10N2O2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of methyl 4-aminoquinoline-8-carboxylate hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-aminoquinoline-8-carboxylate hydrochloride can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-aminoquinoline-8-carboxylate hydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology: The compound is used in the study of biological processes and pathways. It serves as a probe for investigating enzyme activities and protein interactions .

Medicine: Quinoline derivatives, including this compound, are known for their antimalarial, anticancer, and antimicrobial activities. They are used in the development of new therapeutic agents for the treatment of various diseases .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with unique properties .

Mechanism of Action

Methyl 4-aminoquinoline-8-carboxylate hydrochloride exerts its effects by interacting with various molecular targets and pathways. The compound is known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites. This mechanism is similar to that of other quinoline derivatives used in antimalarial therapy . Additionally, the compound can interact with enzymes and proteins, affecting their activities and functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ability to inhibit heme polymerase activity makes it a valuable compound in antimalarial research .

Biological Activity

Methyl 4-aminoquinoline-8-carboxylate hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique quinoline structure, which is significant for various pharmacological applications. The molecular formula is C11H10ClN3O2C_{11}H_{10}ClN_{3}O_{2} with a molecular weight of approximately 238.67 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for pharmaceutical formulations.

The mechanism of action for this compound is believed to be similar to that of other quinoline derivatives. It primarily acts by inhibiting heme polymerase activity in parasites such as Plasmodium falciparum, leading to the accumulation of toxic free heme within the parasite's food vacuole. This disruption ultimately results in the death of the parasite.

Antiparasitic Properties

Research has shown that this compound exhibits moderate to promising activity against protozoan parasites, particularly Leishmania and Trypanosoma. In vitro studies have indicated that this compound could serve as a lead for developing new antiparasitic drugs.

Antimalarial Activity

The compound has been investigated for its antimalarial properties, with studies demonstrating its effectiveness against both chloroquine-sensitive and resistant strains of P. falciparum. For instance, a related compound showed an IC50 value of 5.6 nM against a resistant strain, highlighting the potential efficacy of methyl 4-aminoquinoline derivatives in overcoming drug resistance .

Anticonvulsant and Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anticonvulsant and anti-inflammatory properties. However, these areas require further exploration to establish definitive therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other compounds in the aminoquinoline class:

Compound NameStructural FeaturesUnique Properties
Methyl 4-aminoquinolineLacks carboxylate groupPrimarily studied for antimalarial activity
ChloroquineContains dichloro substitutionWidely used as an antimalarial drug
PrimaquineIncludes methoxy groupEffective against liver stages of malaria
QuinineNatural product from cinchonaHistorical use as an antimalarial

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiparasitic Efficacy : A study demonstrated that this compound exhibited significant in vitro activity against Leishmania species, suggesting its potential as a lead compound for developing new antiparasitic therapies.
  • Antimalarial Potency : In a comparative study involving various quinoline derivatives, this compound showed promising results against resistant strains of P. falciparum, indicating its potential role in malaria treatment .
  • Safety Profile : Toxicity assessments have shown low toxicity both in vitro and in vivo, suggesting a favorable safety index for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for Methyl 4-aminoquinoline-8-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, substitution, and carboxylation. Key steps include:

  • Cyclization : Formation of the quinoline core using Skraup or Doebner-Miller reactions under controlled acidic conditions.
  • Substitution : Introduction of the amino group at the 4-position via nucleophilic aromatic substitution, requiring anhydrous conditions to avoid hydrolysis.
  • Carboxylation : Methyl esterification at the 8-position using methanol and catalytic acid.
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity (critical for reproducibility).
  • Characterization : Confirmation via 1H^1H-NMR (quinoline protons at δ 8.2–8.8 ppm), IR (C=O stretch ~1700 cm1^{-1}), and LC-MS for molecular ion verification .

Q. How is the structural integrity and purity of this compound validated in research settings?

  • Methodological Answer : A combination of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and absence of side products.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (238.67 g/mol) and isotopic distribution.
  • HPLC/LC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content validation against theoretical values .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Studies focus on its potential as:

  • Antimicrobial Agent : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values: 8–16 µg/mL).
  • Anticancer Candidate : Evaluated in vitro using MTT assays (IC50_{50} ~10 µM in HeLa cells).
  • Enzyme Inhibitor : Screened against tyrosine kinases or topoisomerases via fluorescence polarization assays.
    Comparative analysis with analogs (e.g., 8-fluoroquinoline derivatives) highlights enhanced activity due to electron-withdrawing groups at the 8-position .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Methodological Answer : The compound has limited aqueous solubility (<1 mg/mL at 25°C). Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.
  • pH Adjustment : Hydrochloride salt form improves solubility in slightly acidic buffers (pH 4–6).
  • Nanoparticle Formulation : Encapsulation in liposomes or PLGA nanoparticles for sustained release in cell-based assays .

Q. What quality control measures ensure batch-to-batch consistency in academic synthesis?

  • Methodological Answer : Rigorous protocols involve:

  • In-process Monitoring : TLC or HPLC checks at each reaction step.
  • Purity Thresholds : Reject batches with <95% purity via LC-MS.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and storage conditions (recommended: sealed, 2–8°C) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide optimization:

  • Quinoline Core : Fluorine or chlorine at the 8-position increases lipophilicity and membrane permeability (e.g., 8-fluoro analogs show 2× higher cytotoxicity).
  • Amino Group : Bulky substituents (e.g., aryl groups) improve target binding affinity via π-π stacking.
  • Ester Hydrolysis : Replace methyl ester with tert-butyl to delay metabolic degradation.
    Computational docking (AutoDock Vina) predicts binding modes to targets like EGFR kinase .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values) arise from assay conditions. Mitigation strategies:

  • Standardized Protocols : Follow CLSI guidelines for antimicrobial testing; fix cell passage numbers in cytotoxicity assays.
  • Control Compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to validate experimental setups.
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What mechanistic insights exist regarding its interaction with enzymatic targets?

  • Methodological Answer : Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D ~50 nM for kinase targets).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
  • X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., PDB ID 8HQ for quinoline derivatives) .

Q. What computational tools predict its metabolic stability and toxicity?

  • Methodological Answer : In silico approaches include:

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F >60) and CYP450 inhibition risks.
  • QSAR Models : Use descriptors like LogP (calculated ~2.1) and polar surface area (PSA ~70 Ų) to correlate structure with hepatotoxicity.
  • Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for modification .

Q. How is the compound’s stability under physiological conditions evaluated for preclinical studies?

  • Methodological Answer : Stability protocols include:
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h); quantify degradation via LC-MS (<20% degradation acceptable).
  • pH-Dependent Stability : Test in buffers (pH 1–9) to simulate gastrointestinal and systemic environments.
  • Light/Heat Stress : Expose to 40°C and UV light (ICH Q1B guidelines) to identify photo-degradation products .

Properties

IUPAC Name

methyl 4-aminoquinoline-8-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEAROBFQPXTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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